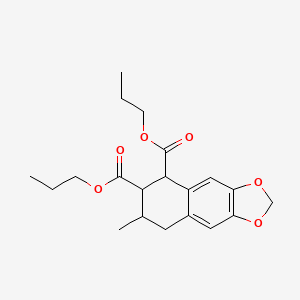
Propyl isome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl isome is an agricutural chemical.
Applications De Recherche Scientifique
Propyl Gallate
Overview
Propyl gallate is an ester of gallic acid commonly used as an antioxidant in food and cosmetics. Its potential therapeutic applications have garnered attention in recent studies.
Applications
- Antioxidant Properties : Propyl gallate has demonstrated significant antioxidant activity, protecting cells from oxidative stress. Studies have shown that it can increase the levels of reactive oxygen species in certain cell types while also modulating the activity of antioxidant enzymes like superoxide dismutase and catalase .
- Cancer Research : Research indicates that propyl gallate can inhibit the growth of various cancer cell lines, including lung cancer cells (A549), through mechanisms such as apoptosis and glutathione depletion . Its IC50 value in lung cancer cells has been reported at 800 µM.
- Health Benefits : Beyond its use as a food preservative, propyl gallate has been studied for its chemopreventive properties and its ability to protect hepatocytes against lipid peroxidation .
Case Study
A recent study explored the effects of propyl gallate on human pulmonary fibroblast cells, revealing that it induces cell death via oxidative stress mechanisms. The study highlighted the dual nature of propyl gallate as both an antioxidant and a potential pro-oxidant at higher concentrations .
Propyl Cyanide
Overview
Propyl cyanide is a branched-chain isomer with implications in astrochemistry and prebiotic chemistry.
Applications
- Astrochemistry : Propyl cyanide has been detected in interstellar space, where it plays a role in the formation of amino acids and other complex organic molecules. Its detection in regions like Sagittarius B2 has implications for understanding the chemical pathways that lead to life's building blocks .
- Prebiotic Chemistry : The presence of propyl cyanide in cosmic environments suggests it may serve as a precursor to branched amino acids, which are crucial for the development of life .
Case Study
Quantum chemical studies have shown that the formation mechanisms of propyl cyanide involve surface reactions on interstellar ice grains. These findings contribute to our understanding of how complex organic molecules can form in space under cold conditions .
Propyl-Propane Thiosulfinate and Thiosulfonate
Overview
Derived from Allium species (like onions), these compounds exhibit antibacterial and antiparasitic properties.
Applications
- Antibacterial Activity : Studies have demonstrated that propyl-propane-thiosulfinate and propyl-propane-thiosulfonate possess significant antibacterial effects against multidrug-resistant bacteria isolated from human samples .
- Aquaculture Health : In vivo studies showed that these compounds can enhance fish health by providing resistance against bacterial infections when included in their diet .
Synthesis and Environmental Impact
Recent advancements in green chemistry have facilitated the eco-friendly synthesis of various propyl isomers. For instance, new methods for synthesizing spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole derivatives have been developed as potential inhibitors for SARS-CoV-2 proteases . This highlights the versatility of propyl isomers in drug development against viral infections.
Propriétés
Numéro CAS |
83-59-0 |
|---|---|
Formule moléculaire |
C20H26O6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
dipropyl 7-methyl-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-5,6-dicarboxylate |
InChI |
InChI=1S/C20H26O6/c1-4-6-23-19(21)17-12(3)8-13-9-15-16(26-11-25-15)10-14(13)18(17)20(22)24-7-5-2/h9-10,12,17-18H,4-8,11H2,1-3H3 |
Clé InChI |
UEKQGZQLUMSLNW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1C(CC2=CC3=C(C=C2C1C(=O)OCCC)OCO3)C |
SMILES canonique |
CCCOC(=O)C1C(CC2=CC3=C(C=C2C1C(=O)OCCC)OCO3)C |
Apparence |
Solid powder |
Key on ui other cas no. |
83-59-0 |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
dipropyl 5,6,7,8-tetrahydro-7-methylnaphtho(2,3-d)-1,3-dioxole-5,6-dicarboxylate propyl isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















